N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound with the molecular formula and a molecular weight of approximately . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. It belongs to the class of benzodiazoles and furan derivatives, which are known for their diverse biological activities.
The compound is cataloged in several chemical databases, including BenchChem and PubChem, where detailed information about its properties and potential applications can be found. Its unique structural features make it a subject of interest in various research fields, particularly in pharmacology and medicinal chemistry.
N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can be classified as:
The synthesis of N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves several key steps that typically include:
The synthesis often requires specific conditions such as controlled temperatures, solvents, and catalysts to ensure high yields and purity. Techniques like chromatography may be employed for purification.
The molecular structure of N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can be represented using various notations:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Canonical SMILES | CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)Cl |
N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are often influenced by the presence of substituents on the aromatic rings and require careful control of reaction conditions to optimize yields.
The mechanism of action for N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is primarily linked to its interaction with biological targets:
Research indicates that compounds with similar structures exhibit significant receptor binding affinities and biological activities.
The physical and chemical properties of N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide are crucial for understanding its behavior in different environments:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in organic solvents |
Property | Value |
---|---|
Stability | Stable under standard conditions |
Reactivity | Moderate; reacts with strong acids/bases |
N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has potential applications in various scientific fields:
This compound represents a significant area of interest for ongoing research aimed at exploring its full therapeutic potential and understanding its mechanisms at a molecular level.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4